molecular formula C16H21NO4 B13968649 tert-Butyl 2-(4-(methoxycarbonyl)phenyl)azetidine-1-carboxylate

tert-Butyl 2-(4-(methoxycarbonyl)phenyl)azetidine-1-carboxylate

Cat. No.: B13968649
M. Wt: 291.34 g/mol
InChI Key: KJHYDXKBWRAHHR-UHFFFAOYSA-N
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Description

2-[4-(Methoxycarbonyl)phenyl]-1-azetidinecarboxylic acid 1,1-dimethylethyl ester is a complex organic compound with potential applications in various fields of chemistry and industry. This compound features an azetidine ring, which is a four-membered nitrogen-containing ring, and a methoxycarbonyl group attached to a phenyl ring. The presence of the 1,1-dimethylethyl ester group adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Methoxycarbonyl)phenyl]-1-azetidinecarboxylic acid 1,1-dimethylethyl ester typically involves multiple steps. One common route starts with the preparation of the azetidine ring, which can be achieved through cyclization reactions involving appropriate precursors. The methoxycarbonyl group can be introduced via esterification reactions using methoxycarbonyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Methoxycarbonyl)phenyl]-1-azetidinecarboxylic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(Methoxycarbonyl)phenyl]-1-azetidinecarboxylic acid 1,1-dimethylethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(Methoxycarbonyl)phenyl]-1-azetidinecarboxylic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The methoxycarbonyl group may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Methoxycarbonyl)phenyl]-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester
  • 2-[4-(Methoxycarbonyl)phenyl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester

Uniqueness

2-[4-(Methoxycarbonyl)phenyl]-1-azetidinecarboxylic acid 1,1-dimethylethyl ester is unique due to its azetidine ring, which imparts distinct chemical and biological properties compared to its pyrrolidine and piperidine analogs. The smaller ring size of azetidine can lead to different reactivity and binding characteristics, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

tert-butyl 2-(4-methoxycarbonylphenyl)azetidine-1-carboxylate

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-10-9-13(17)11-5-7-12(8-6-11)14(18)20-4/h5-8,13H,9-10H2,1-4H3

InChI Key

KJHYDXKBWRAHHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1C2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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